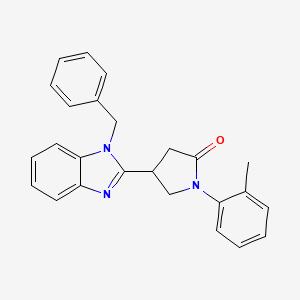

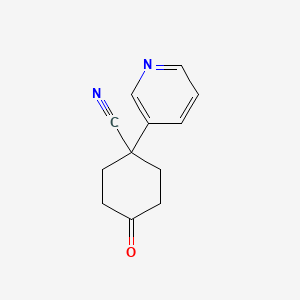

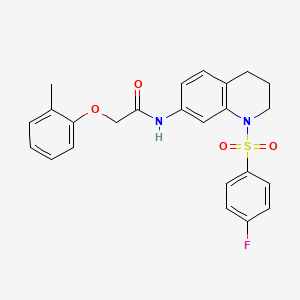

![molecular formula C14H8N2O6 B2802038 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate CAS No. 28440-59-7](/img/structure/B2802038.png)

5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate, also known as NDBA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it useful for a variety of applications.

Scientific Research Applications

Solvation Effects and Gel Formation

Research by Singh and Baruah (2008) explored the solvation effects on reaction paths and gel formation in imide derivatives. They found that the reaction of 1,8-naphthalic anhydride with diamines in different solvents led to distinct products with varying abilities to form gels in mixed solvents. This highlights the compound's relevance in understanding solvation effects on chemical reactions and its potential in materials science for gel formation (D. Singh & J. Baruah, 2008).

DNA Topoisomerase II Inhibitors

Filosa et al. (2009) synthesized a series of bisnaphthalimide derivatives evaluated for their growth-inhibitory properties against human colon carcinoma. Among these, derivatives containing the 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2-yl moiety showed potent activity, indicating their potential as new DNA topoisomerase II inhibitors. This research underscores the compound's application in drug development, particularly in cancer therapeutics (R. Filosa et al., 2009).

Organotin(IV) Carboxylates Synthesis

A study by Xiao et al. (2013) on the synthesis of organotin carboxylates based on amide carboxylic acids, including derivatives of the compound , showcases its utility in forming diverse molecular architectures. This research is significant for understanding the coordination chemistry of organotin compounds and their potential applications in catalysis and materials science (Xiao Xiao et al., 2013).

Fluorescence Imaging of Hypoxia

Kumari et al. (2021) developed a fluorescent probe based on a nitronaphthalimide skeleton, including the 5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl motif, for imaging tumor hypoxia. This research highlights the compound's application in biomedical imaging, specifically for identifying hypoxic conditions in tumors, which is crucial for cancer diagnosis and therapy monitoring (R. Kumari et al., 2021).

Mechanism of Action

Target of Action

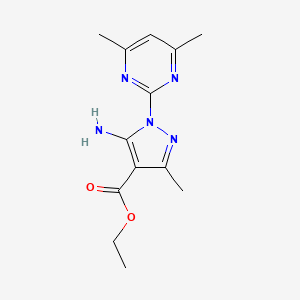

It’s known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound belongs to, have been synthesized and studied for their chemosensor properties . These compounds can interact with various cations .

Mode of Action

It’s known that some derivatives of the benzo[de]isoquinoline-1,3-dione system exhibit chemosensor properties through the pet (photoinduced electron transfer) effect . This involves the transfer of an electron from a donor molecule to an acceptor molecule, which can lead to changes in the physical or chemical properties of the system .

Biochemical Pathways

The pet effect mentioned above can influence various biochemical pathways, particularly those involving electron transfer processes .

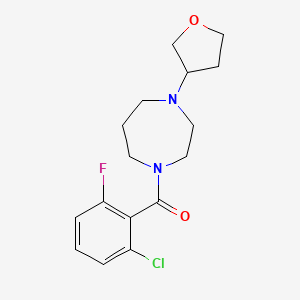

Pharmacokinetics

The solubility and crystallinity of similar compounds have been enhanced by grafting triisopropylsilylethynyl groups , which could potentially improve the bioavailability of this compound.

Result of Action

Some derivatives of the benzo[de]isoquinoline-1,3-dione system have shown distinct antitumor selectivity against different cancer cell lines , suggesting potential therapeutic applications.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can generally influence the action of chemosensor compounds .

properties

IUPAC Name |

(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O6/c1-7(17)22-15-13(18)10-4-2-3-8-5-9(16(20)21)6-11(12(8)10)14(15)19/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGMUFKUBNLTTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-N-[(furan-2-yl)methyl]-N-[(pyridin-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2801956.png)

![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801972.png)

![N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2801977.png)